![molecular formula C20H22N2O2S B2858528 N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 862980-13-0](/img/structure/B2858528.png)
N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound may undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazepin derivatives.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Major Products:
Oxidized derivatives, reduced thiazepin analogs, and substituted aromatic compounds.
Scientific Research Applications: this compound has several scientific research applications:
Chemistry:
The compound's unique structure makes it an interesting subject for studies on reaction mechanisms and synthetic methodologies.
It can serve as a starting material for the synthesis of more complex thiazepin-based compounds.
Biology:
The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
It may be used in investigations of its effects on cellular processes and signaling pathways.
Medicine:
The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry:
This compound can be utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound may:
Bind to Enzymes:
Inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate's access to the enzyme.
Modulate Receptors:
Interact with cellular receptors, altering their activity and influencing downstream signaling pathways.
Pathways Involved:
The compound's effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological activity.
Comparison with Similar Compounds: this compound can be compared with other thiazepin-based compounds to highlight its uniqueness:
Comparison with Similar Compounds
2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide: Lacks the mesityl group, which may affect its chemical and biological properties.
N-mesityl-2-(4-hydroxy-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide:
Uniqueness:
The presence of the mesityl group in N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may enhance its stability, alter its electronic properties, and contribute to its potential biological activity.
Biological Activity
N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a thiazepine ring fused with a carbonyl group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and polar regions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazepine derivatives. For instance, compounds with structural similarities have demonstrated significant antibacterial and antifungal activities. In one study, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazepine Derivatives
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
8 | 0.004 | E. coli |
12 | 0.011 | En. cloacae |
11 | 0.008 | S. aureus |
15 | 0.06 | A. fumigatus |
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of thiazepine derivatives has been explored through in vitro studies against various cancer cell lines. A notable study evaluated the compound's effects at a concentration of 10 µM against a panel of approximately sixty cancer cell lines representing different cancer types.
Table 2: Anticancer Activity Screening Results
Cancer Type | Sensitivity Level |
---|---|
Leukemia | High |
Melanoma | Moderate |
Lung Cancer | Low |
Colon Cancer | Low |
The results indicated that while this compound exhibited some anticancer activity, it was relatively low compared to established chemotherapeutics . Further optimization of the compound's structure may enhance its efficacy against cancer cells.
The mechanism by which thiazepine derivatives exert their biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Docking studies have suggested potential binding sites that warrant further investigation .
Case Studies and Future Directions
Several case studies have documented the synthesis and biological evaluation of thiazepine derivatives similar to this compound. These studies emphasize the need for:
- Structure-Activity Relationship (SAR) Analysis : Understanding how variations in chemical structure influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Formulation Development : Exploring delivery methods that enhance bioavailability.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13-10-14(2)20(15(3)11-13)21-18(23)12-22-16-6-4-5-7-17(16)25-9-8-19(22)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSAHLVXXNYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.